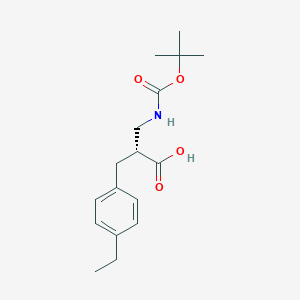
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl ring with a methyl substituent in the trans configuration, attached to the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with trans-4-methylcyclohexanecarboxylic acid.
Rearrangement Reaction: Using sodium azide as a catalyst, the carboxylic acid undergoes a rearrangement reaction to form isocyanate.
Hydrolysis: The isocyanate is then hydrolyzed to yield trans-4-methylcyclohexylamine.
Amino Acid Formation: The trans-4-methylcyclohexylamine is then reacted with a suitable amino acid precursor to form (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Ketones and aldehydes from oxidation.
- Alcohols and amines from reduction.
- Various substituted derivatives from substitution reactions.
Applications De Recherche Scientifique
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, stabilizing the transition state and lowering the activation energy required for the reaction to proceed . This enhances the yield and selectivity of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-3-Amino-2-(trans-4-methylcyclohexyl)propanoic acid
- 3-[(S)-(trans-4-Methylcyclohexyl)sulfinyl]propanoic acid
Uniqueness
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trans-4-methylcyclohexyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H/t7?,8?,9-;/m0./s1 |
Clé InChI |
LJNYJGVXOYTHBH-BUJNUYNZSA-N |
SMILES isomérique |
CC1CCC(CC1)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC1CCC(CC1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
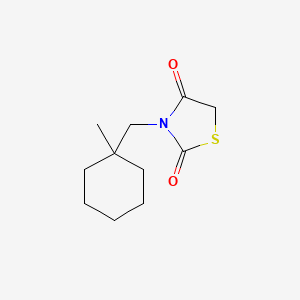
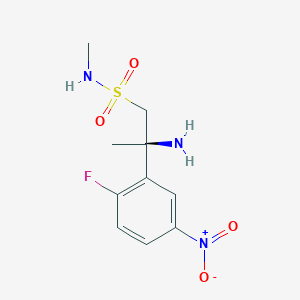
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
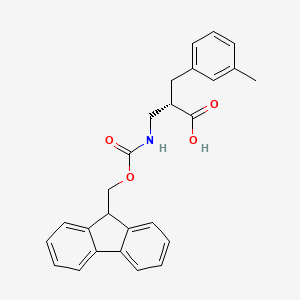

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

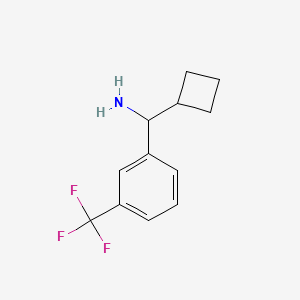
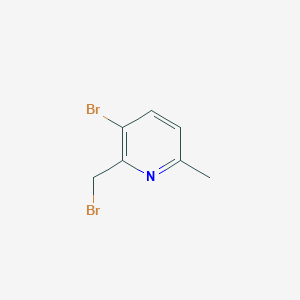
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

